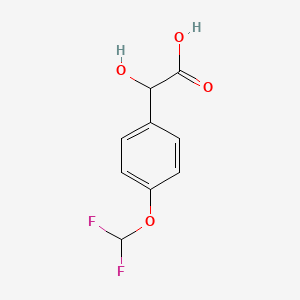

2-(4-(Difluoromethoxy)phenyl)-2-hydroxyacetic acid

Description

2-(4-(Difluoromethoxy)phenyl)-2-hydroxyacetic acid is a fluorinated organic compound characterized by a hydroxyacetic acid backbone substituted with a 4-(difluoromethoxy)phenyl group. Its molecular formula is C₉H₈F₂O₄ (based on ), and it features a difluoromethoxy (–OCF₂H) moiety, which enhances electronegativity and metabolic stability compared to non-fluorinated analogs. Fluorinated groups, such as difluoromethoxy, are known to improve bioavailability and target selectivity in drug design .

Properties

CAS No. |

1214377-14-6 |

|---|---|

Molecular Formula |

C9H8F2O4 |

Molecular Weight |

218.15 g/mol |

IUPAC Name |

2-[4-(difluoromethoxy)phenyl]-2-hydroxyacetic acid |

InChI |

InChI=1S/C9H8F2O4/c10-9(11)15-6-3-1-5(2-4-6)7(12)8(13)14/h1-4,7,9,12H,(H,13,14) |

InChI Key |

VUIJHBPCAIEGNX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)O)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethoxybenzene as a starting material, which undergoes a series of reactions including halogenation, nucleophilic substitution, and hydrolysis to yield the final product .

Industrial Production Methods

Industrial production of 2-(4-(Difluoromethoxy)phenyl)-2-hydroxyacetic acid may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Difluoromethoxy)phenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

2-(4-(Difluoromethoxy)phenyl)-2-hydroxyacetic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(Difluoromethoxy)phenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological processes. The hydroxyacetic acid moiety may also play a role in modulating the compound’s activity by influencing its solubility and bioavailability .

Comparison with Similar Compounds

Key Observations:

Anti-Inflammatory Potential:

- Phenoxyacetic Acid Derivatives: Compounds like 2-(4-(4-bromobenzoyl)-2,6-dimethylphenoxy)acetic acid exhibit antioxidant activity (IC₅₀ = 18.94 ± 0.24 µg/mL), highlighting the role of aromatic substituents in modulating bioactivity. The target compound’s difluoromethoxy group may similarly enhance radical scavenging or enzyme inhibition .

Metabolic Stability:

- 2-(4-Methoxyphenyl)acetic Acid : A plasma metabolite with biomarker utility in NSCLC. The methoxy group (–OCH₃) is less metabolically resistant than difluoromethoxy (–OCF₂H), which resists oxidative degradation, suggesting improved pharmacokinetics for the fluorinated compound .

Physicochemical Properties

- Acidity: The –OH and –COOH groups confer acidity (pKa ≈ 3–4 for –COOH and 10–12 for –OH), similar to benzilic acid. Fluorine’s electron-withdrawing effect may slightly lower the pKa of the carboxylic acid compared to non-fluorinated derivatives .

Biological Activity

2-(4-(Difluoromethoxy)phenyl)-2-hydroxyacetic acid, also known by its CAS number 1214377-14-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and relevance in therapeutic applications.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions related to growth and apoptosis.

- Ion Regulation : Similar compounds have shown the ability to disrupt ion homeostasis in cells, particularly in malaria parasites. This mechanism could be relevant for understanding its effects on other cell types .

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of this compound. While specific data on this compound is limited, related compounds have demonstrated significant activity against various pathogens, including bacteria and protozoa.

- Case Study : In a study evaluating derivatives for antiplasmodial activity, compounds structurally similar to this compound exhibited potent effects against Plasmodium falciparum, suggesting potential applications in malaria treatment .

Anti-inflammatory Effects

The compound's structural features suggest possible anti-inflammatory properties. Compounds with similar functional groups have been documented to exhibit anti-inflammatory effects by modulating cytokine release and inhibiting inflammatory pathways.

- Research Findings : A related study indicated that derivatives of hydroxyacetic acids could reduce inflammation markers in animal models, providing a basis for further exploration of this compound in inflammatory disorders .

Efficacy and Selectivity

The efficacy of this compound has been assessed through various bioassays. The compound's selectivity towards specific biological targets is crucial for minimizing side effects while maximizing therapeutic benefits.

| Activity | Efficacy | Selectivity |

|---|---|---|

| Antiplasmodial | Moderate to High | High against P. falciparum |

| Anti-inflammatory | Moderate | Non-selective |

Safety Profile

The safety profile of this compound remains under investigation. Toxicological studies are essential to determine potential adverse effects associated with its use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.